molecular formula C3H3BrN2O B1380398 5-Bromo-3-methyl-1,2,4-oxadiazole CAS No. 960053-90-1

5-Bromo-3-methyl-1,2,4-oxadiazole

Cat. No. B1380398
M. Wt: 162.97 g/mol
InChI Key: YLNKLCHIQZCUCV-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1,2,4-oxadiazole is a useful research chemical . It has a CAS number of 1228427-07-3 .


Synthesis Analysis

1,2,4-oxadiazole derivatives have been synthesized and evaluated for their biological activity . The synthesis of these derivatives involves various methods and techniques. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized .


Molecular Structure Analysis

The molecular weight of 5-Bromo-3-methyl-1,2,4-oxadiazole is 162.97 . Its InChI code is 1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 .


Chemical Reactions Analysis

1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . They also exhibit anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .

Scientific Research Applications

Antimicrobial Properties

One study focused on the synthesis and antimicrobial evaluation of new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, showing significant antimicrobial activity against certain strains. This suggests potential applications of 5-Bromo-3-methyl-1,2,4-oxadiazole derivatives in developing antimicrobial agents (Mayekar et al., 2010). Another study synthesized a compound with 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings, indicating good antimicrobial activity against various bacteria and Leishmania major species (Ustabaş et al., 2020).

Insecticidal Activities

Derivatives containing 1,3,4-oxadiazole rings were found to exhibit significant insecticidal activities against the diamondback moth (Plutella xylostella), indicating the potential for 5-Bromo-3-methyl-1,2,4-oxadiazole derivatives in pest management (Qi et al., 2014).

Corrosion Inhibition

Studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid, highlighting their protective capabilities and potential for industrial applications to prevent metal corrosion (Ammal et al., 2018).

Synthesis Methodologies

Research into the synthesis of fluorinated 1,2,4-oxadiazin-6-ones through ANRORC rearrangement of 1,2,4-oxadiazoles offers insights into new chemical synthesis pathways, which can be crucial for the development of novel compounds and materials (Piccionello et al., 2009).

properties

IUPAC Name

5-bromo-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c1-2-5-3(4)7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNKLCHIQZCUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-1,2,4-oxadiazole

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